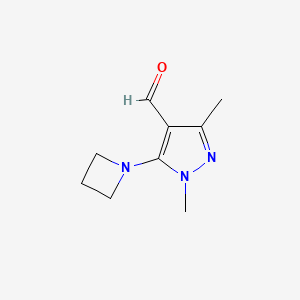![molecular formula C12H15NO4 B13170558 [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of oxane, featuring a nitrophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of a suitable oxane derivative with a nitrophenyl compound under controlled conditions. One common method involves the use of a catalytic hydrogenation process to introduce the nitrophenyl group onto the oxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted oxane derivatives depending on the reagents used.
Scientific Research Applications
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxane ring structure may also play a role in the compound’s overall bioactivity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol: Similar structure but with the nitrophenyl group in a different position.
[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol: Another positional isomer with distinct chemical properties.
Uniqueness
[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol is unique due to its specific structural configuration, which can result in different reactivity and biological activity compared to its isomers
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)13(15)16/h1-4,9-10,14H,5-8H2/t9-,10-/m0/s1 |
InChI Key |
TVAUTARSHUPFFO-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CO |
Canonical SMILES |
C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


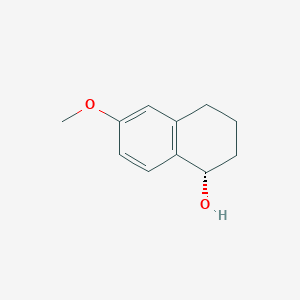
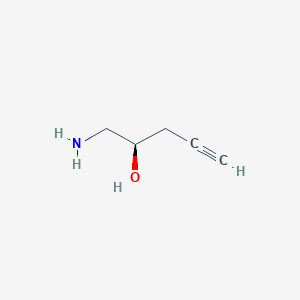
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)
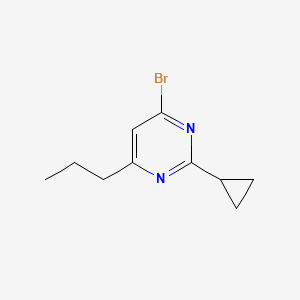
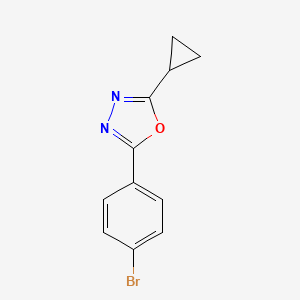
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
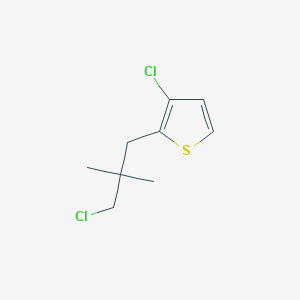
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)

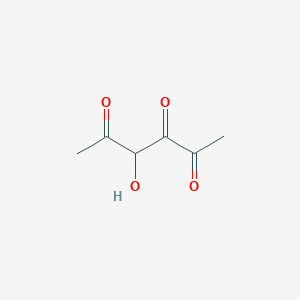
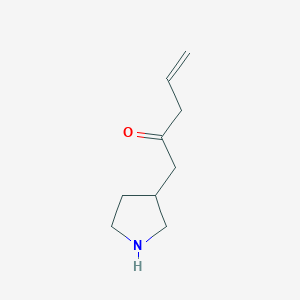
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
